molecular formula C11H11F3O4S B12442880 (3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester

(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester

Cat. No.: B12442880
M. Wt: 296.26 g/mol
InChI Key: SQXGHZPZMNXSDK-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester is a chemical compound known for its unique structural properties and versatile applications. It is characterized by the presence of a trifluoromethyl group, a phenylmethanesulfonyl group, and an acetic acid methyl ester moiety. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester typically involves the reaction of 3-trifluoromethylbenzene with methanesulfonyl chloride, followed by esterification with acetic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of the original compound .

Scientific Research Applications

(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzymatic activity. These interactions disrupt various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Trifluoromethyl-phenylmethanesulfonyl)acetic acid methyl ester is unique due to the combination of its trifluoromethyl, phenylmethanesulfonyl, and acetic acid methyl ester groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4S/c1-18-10(15)7-19(16,17)6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXGHZPZMNXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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